Calcium sulfite

Vue d'ensemble

Description

Synthesis Analysis

Calcium sulfite is synthesized through various chemical reactions, including the wet method, which involves adjusting the calcium/phosphorus molar ratio and pH of the solution. This process significantly affects the microstructure and phase composition of the synthesized powders, as observed through SEM, XRD, and FTIR spectroscopy analyses (Liang et al., 2004). Another study demonstrated the thermolysis of this compound into calcium sulfate in air, highlighting the role of water of crystallization in the formation of heat-generated radical ions SO2− (Bogushevich & Lysenko, 2009).

Molecular Structure Analysis

The stability and formation of ion-radicals within this compound's structure have been extensively studied using EPR- and IR-spectroscopy. These studies identified stable ion-radicals SO2− and their thermal and mechanical induction conditions, elucidating the structural behavior of this compound under various conditions (Bogushevich & Ugolev, 2005).

Chemical Reactions and Properties

This compound reacts with sulfur dioxide in the presence of adsorbed water, significantly enhancing the formation of adsorbed sulfite and sulfate. This process is facilitated by the mobility of surface ions, leading to the formation of nanometer-sized product crystallites and the etching of the underlying substrate (Baltrusaitis, Usher, & Grassian, 2007). Furthermore, the redox-dependent mechanism of sulfite-induced calcium overload in neurons underscores the complex interplay between sulfite and calcium signaling pathways in biological systems (Wang et al., 2016).

Physical Properties Analysis

The conversion of this compound waste to hydroxyapatite and its subsequent applications demonstrates the versatility of this compound in material science. This conversion involves oxidation and reaction processes that yield porous particles with specific shapes and compositions, highlighting the importance of solution homogeneity (Takei et al., 2013).

Chemical Properties Analysis

Studies on the oxidation of this compound in various conditions, such as soil pH and application rate, provide insights into its environmental behavior. The oxidation of this compound to gypsum in soil is influenced by these factors, indicating the potential for beneficial use of this compound byproducts in agriculture (Lee et al., 2007). Additionally, the analysis of this compound in high alkaline flue gas desulfurization ash underscores the challenges and methodologies for accurately determining this compound content in industrial byproducts (Xinya, 2013).

Applications De Recherche Scientifique

Neurotoxicity and Calcium Homeostasis in Neurons : Sulfite, commonly used in foods and pharmaceuticals, affects neuronal calcium homeostasis. Sulfite exposure leads to a sustained increase in cytosolic free calcium concentration in neurons, which is redox-dependent and might contribute to neurotoxicity (Wang et al., 2016).

Soil Treatment and Oxidation Rates : Calcium sulfite's oxidation in soil is influenced by soil pH and application rates. It oxidizes to form gypsum, with faster oxidation at lower soil pH. This suggests potential use in no-till systems and for enhancing soil quality (Lee et al., 2007).

Soil Enzyme Activities : this compound affects soil enzyme activities, an indicator of soil quality. It does not negatively impact carbon and nitrogen mineralization in soils, indicating potential for environmentally safe applications in agriculture (Alam et al., 2014).

Waste Treatment and Recovery : this compound spent liquor, a byproduct, can be treated using ultrafiltration membranes. These membranes show promise for recovery and treatment applications, indicating potential industrial and environmental applications (Bottino et al., 1983).

Seawater Desalination : this compound's solubility in seawater suggests potential use in desalination plants for pretreatment, to prevent corrosion and scale formation. Its solubility and phase changes in seawater open up applications in marine and desalination technologies (Cohen et al., 1982).

Industrial Applications in Flue Gas Desulfurization : Studies on the oxidation of this compound in industrial settings, such as in flue gas desulfurization, provide insights into its role in environmental pollution control technologies (Weisnicht et al., 1980).

Crystal Morphology and Ultrasound Effects : Ultrasound treatment alters the reaction process and crystal morphology of this compound, suggesting applications in chemical processing and materials science (Huang Yong-chun, 2010).

Safety and Hazards

Avoid dust formation. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Orientations Futures

Desulfurized gypsum (DG) as a soil modifier imparts it with bulk solid sulfite. The Fe(III)–sulfite process in the liquid phase has shown great potential for the rapid removal of As(III), but the performance and mechanism of this process using DG as a sulfite source in aqueous solution remains unclear .

Mécanisme D'action

Target of Action

Calcium sulfite, or calcium sulphite, is a chemical compound with the formula CaSO3·x(H2O) . It is primarily used in the process of flue-gas desulfurization . The primary targets of this compound are sulfur dioxide (SO2) molecules present in flue gas, which is a byproduct of burning fossil fuels .

Mode of Action

This compound interacts with sulfur dioxide through a scrubbing process . In this process, the flue gas is treated with hydrated lime (Ca(OH)2) or limestone (CaCO3), resulting in the formation of this compound . The reactions can be summarized as follows:

Biochemical Pathways

The biochemical pathway primarily involves the conversion of sulfur dioxide into this compound . This process is part of a larger system known as flue-gas desulfurization, which aims to reduce the emission of sulfur dioxide, a major contributor to acid rain .

Pharmacokinetics

For instance, calcium carbonate, a commonly used calcium supplement, has about 40% elemental calcium by weight . The daily dose of vitamin D, which aids in the absorption of calcium, is also a factor .

Result of Action

The primary result of this compound’s action is the reduction of sulfur dioxide emissions, thereby mitigating the environmental impact of burning fossil fuels . Additionally, the resulting this compound can oxidize in air to form gypsum (CaSO4), which, if sufficiently pure, can be used as a building material .

Action Environment

The action of this compound is heavily influenced by environmental factors. For instance, the presence of sulfur dioxide is a prerequisite for its formation . Furthermore, the process of flue-gas desulfurization, where this compound plays a key role, is typically conducted in industrial settings where fossil fuels are burned .

Propriétés

IUPAC Name |

calcium;sulfite | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Ca.H2O3S/c;1-4(2)3/h;(H2,1,2,3)/q+2;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBAOBIBJACZTNA-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

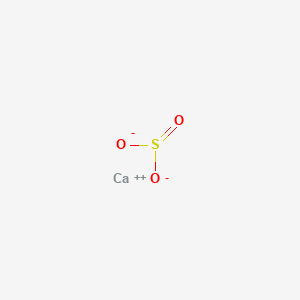

[O-]S(=O)[O-].[Ca+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CaSO3, CaO3S | |

| Record name | calcium sulfite | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Calcium_sulfite | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10883104 | |

| Record name | Calcium sulfite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10883104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

120.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Water or Solvent Wet Solid, White crystals or white crystalline powder, Dihydrate: White solid; [Hawley] | |

| Record name | Sulfurous acid, calcium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | CALCIUM SULPHITE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | Calcium sulfite | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9049 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS RN |

10257-55-3 | |

| Record name | Calcium sulfite | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010257553 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulfurous acid, calcium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Calcium sulfite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10883104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Calcium sulphite | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.529 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CALCIUM SULFITE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7078964UQP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q & A

Q1: What is the primary industrial application of calcium sulfite?

A1: this compound is widely utilized in flue gas desulfurization (FGD) systems in coal-fired power plants. It effectively removes sulfur dioxide (SO2) from flue gas, mitigating harmful emissions. []

Q2: How is this compound produced during FGD?

A2: In wet FGD systems, limestone (calcium carbonate) reacts with SO2 in the flue gas, forming this compound. This process reduces SO2 emissions and yields this compound as a byproduct. []

Q3: What is the fate of this compound in FGD systems?

A3: this compound generated during FGD is often oxidized to produce gypsum (calcium sulfate dihydrate), a valuable building material. [, , , , , ]

Q4: What challenges are associated with utilizing FGD gypsum?

A4: FGD gypsum often contains impurities like unreacted limestone, iron oxides, and this compound, impacting its quality and marketability. [, ] Purification processes, such as froth flotation, aim to address this issue. [, ]

Q5: How does the oxidation rate of this compound impact FGD gypsum quality?

A5: Slow oxidation of this compound in FGD gypsum can negatively impact its quality and limit its applications. []

Q6: What methods can enhance the oxidation of this compound in FGD systems?

A6: Researchers have explored various methods to enhance this compound oxidation, including the use of catalysts like manganese sulfate and hydrogen peroxide, as well as optimizing process parameters such as pH, temperature, and air flow rate. [, , , , ]

Q7: Can organic acids be used to improve FGD processes?

A7: Yes, adding organic acids, particularly carboxylic acids, in FGD systems can enhance SO2 removal efficiency and modify this compound crystal morphology, yielding larger, easier-to-dewater crystals. []

Q8: What is the molecular formula and weight of this compound?

A8: The molecular formula of anhydrous this compound is CaSO3, with a molecular weight of 120.14 g/mol. This compound also exists as a hemihydrate, CaSO3·½H2O, with a molecular weight of 139.15 g/mol. [, , ]

Q9: How does the dissolution rate of this compound affect FGD processes?

A9: this compound dissolution rate significantly impacts SO2 absorption, limestone utilization, and sulfite oxidation within FGD systems. [, ]

Q10: What factors influence the dissolution rate of this compound?

A10: Factors such as pH, temperature, dissolved calcium and sulfite concentrations, presence of magnesium or sulfate ions, and particle size/shape influence the dissolution rate of this compound. [, ]

Q11: How does the presence of sulfate ions impact this compound dissolution?

A11: Dissolved sulfate ions reduce both the dissolution rate and the equilibrium pH of this compound solutions. []

Q12: Can this compound form solid solutions with other compounds?

A12: Yes, this compound hemihydrate can form solid solutions with calcium sulfate. [, , ] The solid solubility of sulfate in this compound hemihydrate depends on the reaction temperature. []

Q13: What happens when this compound is heated?

A13: this compound undergoes thermal decomposition at elevated temperatures. Above 600°C, it decomposes into calcium oxide (CaO) and sulfur dioxide (SO2). At even higher temperatures (above 680°C), it can also decompose into calcium sulfate (CaSO4) and calcium sulfide (CaS). []

Q14: Does manganese play a role in this compound chemistry?

A14: Manganese, often present as an impurity in limestone, acts as a catalyst for the oxidation of this compound. [, , ]

Q15: What is the Zeta potential and how is it relevant to this compound?

A15: Zeta potential is a measure of the surface charge of particles in a solution. Researchers use it to study the adsorption characteristics of colloids and other substances onto newly-generated this compound in processes like sugar clarification. [, ]

Q16: What are the environmental concerns related to this compound?

A16: Improper disposal of this compound, particularly in FGD ash, can lead to environmental pollution due to the potential release of sulfur dioxide and heavy metals like mercury. [, ]

Q17: How can this compound contribute to acid rock drainage (ARD)?

A17: While this compound can inhibit ARD due to its oxygen scavenging properties, its oxidation to sulfate can eventually contribute to ARD. []

Q18: What analytical techniques are used to characterize and quantify this compound?

A18: Analytical techniques used for this compound characterization and quantification include infrared spectroscopy, X-ray diffraction, differential thermal analysis, thermogravimetry, and ion chromatography. [, , , ]

Q19: What are some other potential applications of this compound?

A19: Besides FGD and gypsum production, this compound has been explored for applications such as:

- Soil amendment: It can improve soil quality by providing calcium and sulfur, but its application rate and soil pH require careful consideration to avoid potential phytotoxic effects. [, ]

- Cement production: this compound can be used as an additive in cement production, contributing to the development of high-strength and environmentally friendly building materials. [, ]

- Sugar refining: Newly-generated this compound shows potential for adsorbing non-sugar substances in sugar syrup, improving the efficiency of sugar clarification processes. [, ]

Q20: What are some future research directions related to this compound?

A20: Future research could focus on:

- Developing more efficient and cost-effective methods for purifying FGD gypsum and expanding its applications. []

- Optimizing this compound oxidation processes for improved FGD gypsum quality and resource recovery. []

- Further investigating the use of this compound as a soil amendment, considering its potential environmental impacts and developing strategies for safe and effective application. [, ]

- Exploring novel applications of this compound in various industries, including its potential as a sustainable material for construction and other applications. [, ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.